(S)-4-Benzyl-3-heptanoyloxazolidin-2-one
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Overview
Description
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and heptanoyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(S)−4−Benzyl−2−oxazolidinone+Heptanoylchloride→(S)−4−Benzyl−3−heptanoyloxazolidin−2−one+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The heptanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (S)-4-Benzoyl-3-heptanoyloxazolidin-2-one.
Reduction: (S)-4-Benzyl-3-heptanol.
Substitution: Various (S)-4-Benzyl-3-acyl-oxazolidin-2-ones depending on the acyl group used.
Scientific Research Applications
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The oxazolidinone ring provides a rigid framework that influences the stereochemistry of the reaction, while the benzyl and heptanoyl groups enhance its reactivity and selectivity.
Comparison with Similar Compounds
- (S)-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-3-butanoyloxazolidin-2-one
- (S)-4-Benzyl-3-octanoyloxazolidin-2-one
Comparison: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is unique due to its specific combination of benzyl and heptanoyl groups, which confer distinct reactivity and selectivity compared to other oxazolidinone derivatives. Its longer heptanoyl chain may influence its solubility and interaction with other molecules, making it suitable for specific applications in asymmetric synthesis and chiral catalysis.
Properties
IUPAC Name |
(4S)-4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHSDQWSCKSRZ-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735423 |
Source
|
Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183665-57-8 |
Source
|
Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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